2-Chlorobenzoyl isocyanate
Overview
Description
2-Chlorobenzoyl isocyanate is an organic compound with the molecular formula C8H4ClNO2. It is a derivative of benzoyl isocyanate, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzoyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzoyl chloride with potassium cyanate. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, this compound is often produced via the phosgenation of 2-chlorobenzamide. This process involves the reaction of 2-chlorobenzamide with phosgene gas in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure safety and maximize yield .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzoyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can add to alkenes and alkynes to form corresponding adducts.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-chlorobenzoic acid and carbon dioxide.
Common Reagents and Conditions:
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React to form carbamates, often in the presence of a catalyst such as triethylamine.
Water: Hydrolyzes the compound to 2-chlorobenzoic acid.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
2-Chlorobenzoic Acid: Formed from hydrolysis.
Scientific Research Applications
2-Chlorobenzoyl isocyanate is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-chlorobenzoyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes, where the compound forms stable urea and carbamate linkages .
Comparison with Similar Compounds
Benzoyl isocyanate: Lacks the chlorine substitution, making it less reactive in certain conditions.
2-Bromobenzoyl isocyanate: Similar structure but with a bromine atom, which can influence its reactivity and applications.
2-Fluorobenzoyl isocyanate: Contains a fluorine atom, affecting its chemical properties and reactivity.
Uniqueness: 2-Chlorobenzoyl isocyanate is unique due to the presence of the chlorine atom, which enhances its reactivity compared to benzoyl isocyanate. This increased reactivity makes it valuable in specific chemical synthesis processes where higher reactivity is required .
Properties
IUPAC Name |
2-chlorobenzoyl isocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-7-4-2-1-3-6(7)8(12)10-5-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUIVBFRTPPWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433109 | |
Record name | 2-CHLOROBENZOYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-34-1 | |
Record name | 2-CHLOROBENZOYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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